molecular formula C9H7N3O3 B12513801 Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No.: B12513801
M. Wt: 205.17 g/mol
InChI Key: OIDCVEZYYYLWEG-UHFFFAOYSA-N
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Description

Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine followed by protection of the NH group and subsequent reactions to introduce the formyl and carboxylate groups . The reaction conditions often include the use of N-iodosuccinimide (NIS) for iodization and para-methoxybenzyl chloride (PMB-Cl) for NH protection .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and solvents like dichloromethane (DCM) or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often triggers downstream signaling pathways that affect cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and potential for diverse applications. Its formyl and carboxylate groups make it particularly versatile for further chemical modifications .

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

methyl 5-formyl-2H-pyrazolo[3,4-b]pyridine-3-carboxylate

InChI

InChI=1S/C9H7N3O3/c1-15-9(14)7-6-2-5(4-13)3-10-8(6)12-11-7/h2-4H,1H3,(H,10,11,12)

InChI Key

OIDCVEZYYYLWEG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=C(C=NC2=NN1)C=O

Origin of Product

United States

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